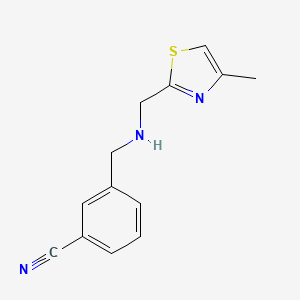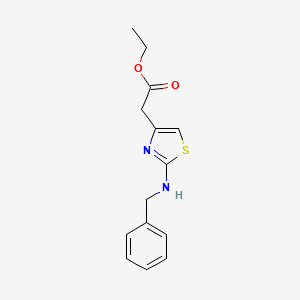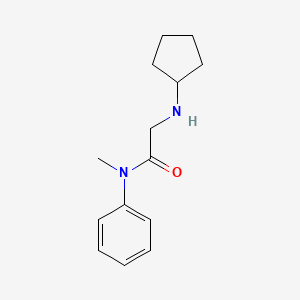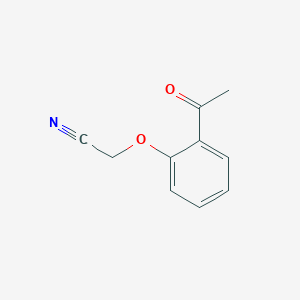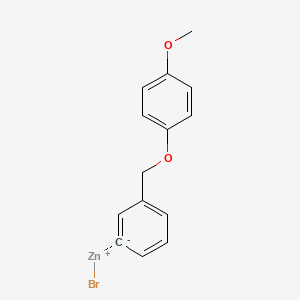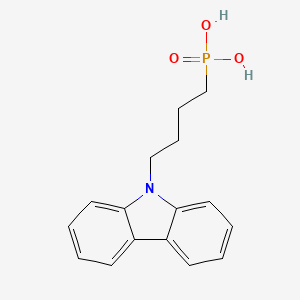
(4-(9H-Carbazol-9-yl)butyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(9H-Carbazol-9-yl)butyl)phosphonic acid is a chemical compound with the molecular formula C16H18NO3P. It is known for its applications in various fields, particularly in the development of organic electronic materials. This compound is characterized by the presence of a carbazole moiety linked to a butyl chain, which is further connected to a phosphonic acid group. The unique structure of this compound makes it a valuable material for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(9H-Carbazol-9-yl)butyl)phosphonic acid typically involves the following steps:
Formation of the Carbazole Intermediate: The initial step involves the synthesis of the carbazole intermediate. This can be achieved through various methods, including the Buchwald-Hartwig amination reaction, where a carbazole derivative is reacted with an appropriate halide in the presence of a palladium catalyst.
Attachment of the Butyl Chain: The carbazole intermediate is then reacted with a butyl halide under basic conditions to form the (4-(9H-Carbazol-9-yl)butyl) intermediate.
Introduction of the Phosphonic Acid Group: The final step involves the introduction of the phosphonic acid group. This can be achieved through the reaction of the (4-(9H-Carbazol-9-yl)butyl) intermediate with a phosphonic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(9H-Carbazol-9-yl)butyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. This can be achieved using reagents like halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced carbazole derivatives. Substitution reactions can result in various substituted carbazole compounds.
Applications De Recherche Scientifique
(4-(9H-Carbazol-9-yl)butyl)phosphonic acid has a wide range of scientific research applications, including:
Organic Electronics: The compound is used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Surface Modification: The phosphonic acid group enables the compound to form self-assembled monolayers (SAMs) on various substrates, making it useful for surface modification and functionalization.
Biological Applications: The compound’s ability to interact with biological molecules makes it a potential candidate for drug delivery systems and biosensors.
Industrial Applications: In addition to its use in electronics, the compound is also employed in the development of advanced materials for coatings, adhesives, and other industrial applications.
Mécanisme D'action
The mechanism of action of (4-(9H-Carbazol-9-yl)butyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The carbazole moiety facilitates π-π stacking interactions, which are crucial for charge transport in organic electronic devices. The phosphonic acid group enables strong binding to substrates, forming stable self-assembled monolayers. These interactions contribute to the compound’s effectiveness in various applications, including OLEDs and OPVs.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl)phosphonic acid: This compound is similar in structure but contains additional methyl groups on the carbazole moiety.
(2-(9H-carbazol-9-yl)ethyl)phosphonic acid: This compound has a shorter ethyl chain instead of a butyl chain.
Uniqueness
(4-(9H-Carbazol-9-yl)butyl)phosphonic acid stands out due to its specific combination of a carbazole moiety, a butyl chain, and a phosphonic acid group. This unique structure provides a balance of electronic properties and binding capabilities, making it highly effective for applications in organic electronics and surface modification.
Propriétés
Numéro CAS |
20999-36-4 |
|---|---|
Formule moléculaire |
C16H18NO3P |
Poids moléculaire |
303.29 g/mol |
Nom IUPAC |
4-carbazol-9-ylbutylphosphonic acid |
InChI |
InChI=1S/C16H18NO3P/c18-21(19,20)12-6-5-11-17-15-9-3-1-7-13(15)14-8-2-4-10-16(14)17/h1-4,7-10H,5-6,11-12H2,(H2,18,19,20) |
Clé InChI |
VVVLSSBYAHLICL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


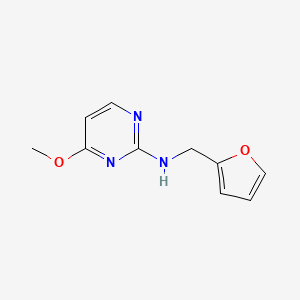
![4-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14892604.png)


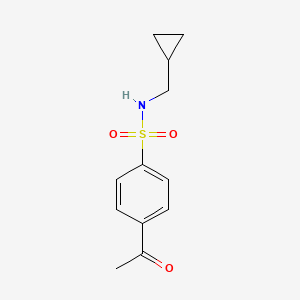
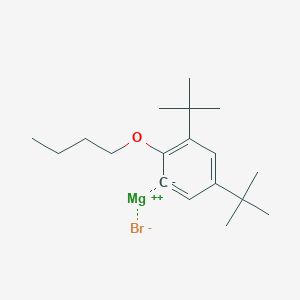
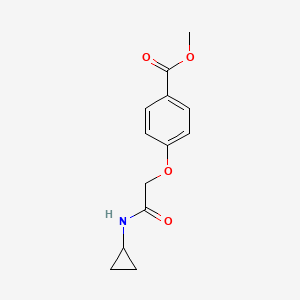
![methyl (1R,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14892628.png)
